Ethyl (diethoxymethyl)phosphinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Organophosphorus Compounds:

EDMP serves as a valuable starting material for synthesizing diverse phosphorus-containing compounds due to its reactive P-O bond. Researchers utilize it to create various chemicals, including:

- Phosphonates: These compounds play crucial roles in biological processes and have applications in medicine, agriculture, and materials science .

- Phosphoramides: These molecules find use in drug discovery, catalysis, and flame retardants .

- Phosphinates: These compounds possess various applications, including herbicides, insecticides, and flame retardants .

Research on Chemical Reactions:

EDMP's well-defined structure and reactivity make it a suitable candidate for studying various chemical reactions. Researchers employ it to:

- Investigate the mechanisms of reactions involving organophosphorus compounds .

- Develop new synthetic methodologies for creating complex molecules .

- Study the behavior of organophosphorus compounds under different reaction conditions (e.g., temperature, pressure, catalysts).

Material Science Applications:

The unique properties of EDMP, such as its ability to form bonds with various functional groups, make it a potential candidate for developing new materials. Research is ongoing to explore its use in:

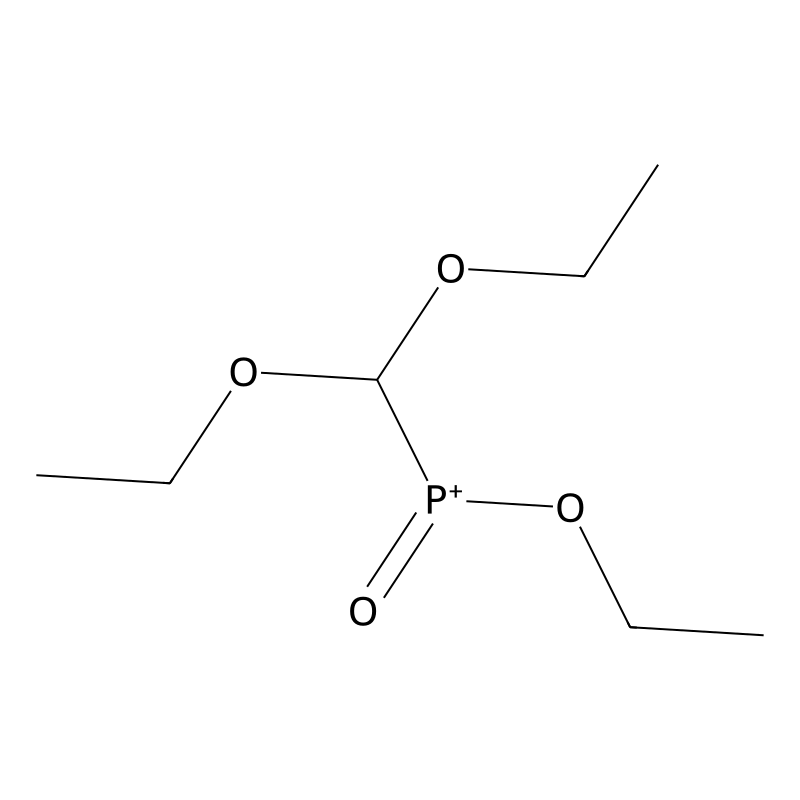

Ethyl (diethoxymethyl)phosphinate is an organophosphorus compound characterized by the presence of a phosphinate functional group. Its chemical structure includes an ethyl group and two ethoxy groups attached to a central phosphorus atom, which is also bonded to a methylene group. This compound is notable for its potential applications in various fields, including organic synthesis and materials science.

Several methods exist for synthesizing ethyl (diethoxymethyl)phosphinate:

- Direct Reaction: The compound can be synthesized via the reaction of phosphoric acid with 2-chloroethanol, leading to the formation of the desired phosphinate .

- Three-Component Condensation: A more complex method involves the condensation of an amine, triethyl orthoformate, and ethyl diethoxymethyl-H-phosphinate, followed by hydrolysis .

- Orthoformate Method: Another synthesis route utilizes orthoformate esters in combination with dialkyl phosphites under specific conditions to yield high yields of ethyl (diethoxymethyl)phosphinate .

Ethyl (diethoxymethyl)phosphinate has several applications:

- Organic Synthesis: It serves as a building block for synthesizing more complex organophosphorus compounds.

- Chemical Intermediates: The compound is used in the preparation of phosphonates and other derivatives that have potential applications in agriculture and pharmaceuticals.

- Material Science: Its unique properties make it suitable for developing materials with specific chemical functionalities.

Studies on the interactions of ethyl (diethoxymethyl)phosphinate with other compounds reveal its ability to form various derivatives through reactions with nucleophiles and electrophiles. These interactions are crucial for understanding its reactivity profile and potential applications in synthetic chemistry .

Ethyl (diethoxymethyl)phosphinate shares similarities with several other organophosphorus compounds. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Diethyl phosphonate | Two ethyl groups attached to phosphorus | Commonly used as a precursor in synthesis |

| Ethyl phosphinic acid | Contains one ethyl group and a phosphinic acid | Exhibits different reactivity compared to phosphonates |

| Methyl (diethoxy)methylphosphonate | Methyl group instead of ethyl | Similar functionality but varies in sterics |

| Ethyl diethoxyphosphonate | Two ethoxy groups attached to phosphorus | More stable than ethyl (diethoxymethyl)phosphinate |

The uniqueness of ethyl (diethoxymethyl)phosphinate lies in its specific arrangement of functional groups, which influences its reactivity and potential applications compared to these similar compounds. Its ability to release phosphorus-containing radicals further differentiates it from others in this category.

Physical Properties

Molecular Weight and Formula

Ethyl (diethoxymethyl)phosphinate possesses the molecular formula C₇H₁₇O₄P, representing a phosphinate compound with seven carbon atoms, seventeen hydrogen atoms, four oxygen atoms, and one phosphorus atom [1] [2] [3]. The molecular weight is precisely determined to be 196.18 grams per mole, as established through multiple analytical determinations [2] [4] [5]. The exact mass, calculated from atomic masses, is 196.08 grams per mole [1] [3].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₇O₄P | [1] [2] [3] |

| Molecular Weight | 196.18 g/mol | [2] [4] [5] |

| Exact Mass | 196.08 g/mol | [1] [3] |

The compound represents a phosphinate ester structure, where the phosphorus atom is bonded to oxygen atoms forming both single and double bonds characteristic of this functional group class [1] [2]. The Chemical Abstracts Service registry number for this compound is 65600-74-0, providing unique identification in chemical databases [2] [4] [5].

Appearance and State

Ethyl (diethoxymethyl)phosphinate exists as a liquid at room temperature and standard atmospheric pressure [6]. The compound exhibits a clear, colorless appearance, distinguishing it from many other organophosphorus compounds that may possess coloration [6]. Physical state characterization confirms its liquid nature under normal laboratory conditions [6] [7].